molecular formula C17H37Si B1588193 Methyl-di(n-octyl)silane CAS No. 51502-63-7

Methyl-di(n-octyl)silane

Cat. No.: B1588193
CAS No.: 51502-63-7
M. Wt: 269.6 g/mol
InChI Key: ZJBPMZPSPDSASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-di(n-octyl)silane is an organosilicon compound characterized by a silicon atom bonded to one methyl group and two n-octyl groups. This compound belongs to the broader class of organosilanes, which are widely used in various industrial and scientific applications due to their unique chemical properties. Organosilanes are known for their ability to form stable bonds with both organic and inorganic materials, making them valuable in surface treatments, adhesion promoters, and as intermediates in the synthesis of more complex silicon-based compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-di(n-octyl)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction can be represented as follows: [ \text{Si-H} + \text{C=C} \rightarrow \text{Si-C-C-H} ]

In the case of this compound, the starting materials are usually methylsilane and 1-octene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 100-150°C, and the catalyst is added to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. After the reaction, the product is purified using distillation or chromatography to remove any unreacted starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions: Methyl-di(n-octyl)silane undergoes various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.

    Reduction: The silicon-carbon bond can be reduced to form simpler silanes.

    Substitution: The methyl or n-octyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in anhydrous solvents under an inert atmosphere.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used for substitution reactions. The reaction conditions vary depending on the nucleophile and desired product.

Major Products Formed:

    Oxidation: Silanols or siloxanes.

    Reduction: Simpler silanes.

    Substitution: Functionalized organosilanes with different substituents.

Scientific Research Applications

Methyl-di(n-octyl)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also used in the development of new catalysts and reaction mechanisms.

    Biology: Employed in the modification of biomolecules for improved stability and functionality. It is also used in the development of biocompatible materials for medical applications.

    Medicine: Utilized in drug delivery systems and as a component in medical devices such as implants and prosthetics.

    Industry: Applied in the production of coatings, adhesives, and sealants. It is also used in the development of hydrophobic and anti-corrosion surfaces.

Mechanism of Action

The mechanism of action of Methyl-di(n-octyl)silane involves its ability to form stable bonds with both organic and inorganic materials. The silicon atom in the compound can form strong covalent bonds with carbon, oxygen, and other elements, making it a versatile building block in various chemical reactions. The presence of the methyl and n-octyl groups provides hydrophobic properties, which are valuable in surface treatments and coatings.

Molecular Targets and Pathways:

    Silicon-Carbon Bond Formation: The silicon-carbon bond is a key feature of the compound, allowing it to participate in various organic reactions.

    Hydrophobic Interactions: The n-octyl groups contribute to the hydrophobic nature of the compound, making it useful in applications where water repellency is desired.

Comparison with Similar Compounds

Methyl-di(n-octyl)silane can be compared with other similar organosilicon compounds, such as:

    Dimethyldioctylsilane: Similar structure but with two methyl groups instead of one.

    Trimethyloctylsilane: Contains three methyl groups and one octyl group.

    Octyltrimethoxysilane: Contains three methoxy groups and one octyl group.

Uniqueness: this compound is unique due to its specific combination of one methyl group and two n-octyl groups, providing a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both properties, such as surface treatments and coatings.

Properties

InChI

InChI=1S/C17H37Si/c1-4-6-8-10-12-14-16-18(3)17-15-13-11-9-7-5-2/h4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBPMZPSPDSASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344005
Record name CTK1G4675
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51502-63-7
Record name CTK1G4675
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl-di(n-octyl)silane
Reactant of Route 2
Methyl-di(n-octyl)silane
Reactant of Route 3
Methyl-di(n-octyl)silane
Reactant of Route 4
Methyl-di(n-octyl)silane
Reactant of Route 5
Methyl-di(n-octyl)silane
Reactant of Route 6
Methyl-di(n-octyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.